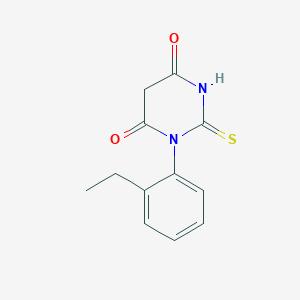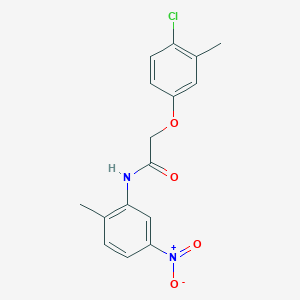![molecular formula C19H23F3N2 B5883926 N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine, also known as BDF-8634, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDF-8634 belongs to the family of ethylenediamine derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been found to activate the JAK/STAT signaling pathway, which plays a crucial role in immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors have been studied for their potential therapeutic applications in various disease conditions, including cancer and neurodegenerative disorders. Furthermore, this compound has been found to increase the levels of intracellular reactive oxygen species (ROS), which play a crucial role in cellular signaling and apoptosis.
実験室実験の利点と制限
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. It has been found to have low toxicity and is well-tolerated in animal studies. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Furthermore, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has several potential future directions for research. It can be further studied for its therapeutic applications in various disease conditions, including cancer, inflammatory diseases, and viral infections. Furthermore, the exact mechanism of action of this compound can be further elucidated using advanced molecular and cellular techniques. This compound can also be modified to improve its solubility and bioavailability, which may enhance its therapeutic efficacy. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent.
合成法
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine can be synthesized using a multistep process involving the reaction of 4-(trifluoromethyl)benzyl chloride with N-benzyl-N',N'-dimethyl-1,2-ethanediamine in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain this compound in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability of the compound.
科学的研究の応用
N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine has been shown to have potential therapeutic applications in various disease conditions. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, this compound has been found to inhibit the replication of several viruses, including HIV-1, influenza A virus, and Zika virus.
特性
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[[4-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2/c1-23(2)12-13-24(14-16-6-4-3-5-7-16)15-17-8-10-18(11-9-17)19(20,21)22/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTERCDHVYAMCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)
![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)
![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)





![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)
![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)
![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)